molecular formula C10H14O3 B1589634 1-(4-Methoxyphenoxy)-2-propanol CAS No. 42900-54-9

1-(4-Methoxyphenoxy)-2-propanol

Cat. No.: B1589634
CAS No.: 42900-54-9
M. Wt: 182.22 g/mol
InChI Key: VRJJZESAMSRBTH-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenoxy)-2-propanol is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxyphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-8(11)7-13-10-5-3-9(12-2)4-6-10/h3-6,8,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJJZESAMSRBTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444306
Record name 1-(4-Methoxyphenoxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42900-54-9
Record name 1-(4-Methoxyphenoxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Overview of Academic Significance of 1 4 Methoxyphenoxy 2 Propanol in Research

Role as an Intermediate in Complex Organic Synthesis

Reaction intermediates are transient molecular entities that are formed from the starting materials and readily convert to the final products. nih.gov The identification and utilization of these intermediates are crucial for understanding reaction mechanisms and developing efficient synthetic pathways. nih.gov 1-(4-Methoxyphenoxy)-2-propanol serves as a valuable intermediate in the synthesis of various organic compounds. For instance, it is a key precursor in the production of metoprolol (B1676517), a widely used beta-blocker. patsnap.comnih.govgoogle.com The synthesis often involves the reaction of 4-(2-methoxyethyl)phenol (B22458) with epichlorohydrin, which can lead to the formation of an epoxide intermediate that is subsequently reacted to yield metoprolol. google.com

Relevance in Pharmaceutical and Agrochemical Development

In the pharmaceutical industry, this compound and its derivatives are integral to the synthesis of active pharmaceutical ingredients (APIs). As mentioned, its most notable application is in the preparation of metoprolol, a drug used to treat high blood pressure, angina, and other heart conditions. patsnap.com The enantioselective synthesis of (S)-metoprolol often utilizes a chemoenzymatic protocol involving the kinetic resolution of a related chlorohydrin intermediate. researchgate.net

Beyond pharmaceuticals, derivatives of this compound also show potential in agrochemical development. For example, (S)-1-(4-phenoxyphenoxy)-2-propanol is a useful intermediate for producing certain agrochemicals. google.com Solvents like 1-methoxy-2-propanol (B31579) are also used in formulations for agricultural pesticides. chemicalbook.com

Contributions to Polymer Science and Industrial Solvent Applications

The properties of this compound and related compounds make them suitable for applications in polymer science. For instance, 2-methoxy-4-vinylphenol (B128420) (MVP), a related compound derived from ferulic acid, can be used as a monomer to produce bio-based thermoplastics and thermoset polymers. mdpi.com This highlights the potential for creating more sustainable polymers from renewable resources. mdpi.comrug.nl

Furthermore, the isomeric compound 1-methoxy-2-propanol is widely used as a solvent in various industrial applications, including coatings, inks, and cleaners. chemicalbook.comnih.gov It serves as a solvent for nitrocellulose, a component of brake fluid, and a coupling agent in cleaning products. chemicalbook.com The synthesis of 1-methoxy-2-propanol from methanol (B129727) and propylene (B89431) oxide is a significant industrial process, with catalysts like magnesium oxide being used to ensure high selectivity for the desired product. researchgate.netresearchgate.net

Table 1: Industrial Applications of 1-Methoxy-2-propanol

ApplicationDescription
Coatings Active solvent for water-based coatings. chemicalbook.com
Printing Inks Active solvent and coupling agent for solvent-based printing inks. chemicalbook.com
Cleaners Coupling agent and solvent for household and industrial cleaners. chemicalbook.com
Fuel Antifreeze Used as a fuel antifreeze agent. chemicalbook.com
Agricultural Pesticides Solvent for pesticide formulations. chemicalbook.com

Context within Lignin (B12514952) Model Chemistry Research

Lignin, a complex polymer found in the cell walls of plants, is the most abundant natural source of aromatic compounds on Earth. rug.nlusda.gov Understanding its structure and reactivity is crucial for developing biorefineries that can convert biomass into valuable chemicals and materials. rug.nl 1-Aryl-2-aryloxy-1-propanols are a class of compounds that serve as important models for the β-O-4 linkage, which is the most common structural unit in lignin. rug.nlresearchgate.net

Research on lignin model compounds like 1-(4-methoxyphenyl)-2-propanol and its derivatives helps scientists understand the chemical reactions that occur during the processing of wood and other lignocellulosic biomass. researchgate.net For example, studies on the hydrogenolysis of spruce lignin have identified compounds such as 2-(2-methoxy-4-n-propylphenoxy)propan-1-ol as products, providing insights into the degradation pathways of lignin. rsc.org

Synthetic Methodologies and Chemical Transformations of 1 4 Methoxyphenoxy 2 Propanol

Established Synthetic Pathways

The formation of 1-(4-methoxyphenoxy)-2-propanol hinges on the creation of an ether linkage between the 4-methoxyphenol (B1676288) moiety and a propan-2-ol backbone. The most direct and common approach involves the reaction of a phenoxide with an epoxide.

The reaction between a nucleophile and an epoxide is a fundamental transformation in organic chemistry, leading to the formation of β-substituted alcohols. In the context of this compound synthesis, this involves the attack of the 4-methoxyphenoxide ion on an appropriate epoxide, such as propylene (B89431) oxide.

The synthesis of this compound can be effectively carried out by reacting 4-methoxyphenol with propylene oxide. google.com In this reaction, the phenoxide, generated from 4-methoxyphenol, acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. This attack leads to the opening of the strained three-membered ring and the formation of the desired product. The regioselectivity of this reaction is a crucial aspect, as the nucleophile can attack either the more substituted or less substituted carbon of the propylene oxide ring. Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon, leading to the formation of this compound as the major product. youtube.com

The industrial preparation of similar compounds, such as 1-methoxy-2-propanol (B31579), often involves the addition of an alcohol (in that case, methanol) to propylene oxide. google.com This highlights the general applicability of the epoxide ring-opening strategy. However, a challenge in these syntheses is the potential formation of isomer impurities. For instance, in the synthesis of a related compound, 1-(4-phenoxyphenoxy)-2-propanol (B106007), the reaction of p-phenoxyphenol with propylene oxide can lead to the formation of an isomeric impurity that is difficult to separate, which can affect the final product's purity and yield. google.com

The efficiency and selectivity of the nucleophilic ring-opening of epoxides are significantly influenced by the choice of catalyst. Base catalysts are commonly employed to facilitate the reaction between 4-methoxyphenol and propylene oxide. The base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), deprotonates the phenol (B47542) to generate the more nucleophilic phenoxide ion. google.comprepchem.com This in-situ generation of the active nucleophile is a key step in the catalytic cycle.

The strength of the base can play a role in the reaction's outcome. For the synthesis of 1-methoxy-2-propanol from methanol (B129727) and propylene oxide, solid base catalysts like magnesium oxide (MgO) have been investigated. researchgate.netdocumentsdelivered.com It was found that catalysts with moderate base strength, such as MgO, can selectively produce the desired isomer. researchgate.net In contrast, stronger bases might lead to different product distributions or side reactions. The use of solid catalysts offers advantages in terms of separation and reusability. In some cases, organic bases like triethylamine (B128534) or pyridine (B92270) can also be utilized. google.com

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound. Key parameters that are often fine-tuned include temperature, solvent, and the molar ratio of reactants and catalyst.

The reaction temperature can significantly impact the reaction rate and the formation of byproducts. For instance, in the synthesis of a related compound, the reaction temperature was maintained at 80 °C. google.com The choice of solvent is also critical. Various solvents can be used, including aromatic hydrocarbons like toluene (B28343) and xylene, ethers such as tetrahydrofuran, and polar aprotic solvents like N,N-dimethylformamide (DMF). google.comgoogle.com The solvent can influence the solubility of the reactants and the stability of the transition state, thereby affecting the reaction's efficiency.

Recent advancements have explored the use of machine learning and automated systems to optimize reaction conditions in a more systematic and efficient manner. nih.govbeilstein-journals.org These approaches can rapidly screen a wide range of parameters to identify the optimal conditions for a specific reaction, leading to improved yields and reduced development time. nih.gov For example, in the synthesis of 4-((2,2-dichlorocyclopropyl)methyl)-2-methoxyphenol, response surface methodology was used to determine the optimal reaction time and solvent ratio to maximize the yield. researchgate.net

While the epoxide ring-opening reaction is the most direct route, alternative synthetic strategies, particularly alkylation approaches, are also employed for the synthesis of related aryl ethers.

Alkylation of phenols is a classic method for the synthesis of aryl ethers, often referred to as the Williamson ether synthesis. organic-chemistry.org This method involves the reaction of a phenoxide with an alkyl halide. In the context of synthesizing compounds structurally similar to this compound, one could envision reacting 4-methoxyphenol with a suitable 3-carbon electrophile containing a leaving group, such as 1-chloro-2-propanol (B90593).

A patent describes the synthesis of 1-(4-phenoxyphenoxy)-2-propanol from 4-phenoxyphenol (B1666991) and 1-chloro-2-propanol in the presence of an acid-binding agent and a solvent. google.comchemicalbook.com This approach avoids the use of propylene oxide and can offer better control over regioselectivity, potentially leading to a purer product. google.com The reaction conditions, including the choice of base (acid-binding agent) and solvent, are critical for the success of this method. google.com Various inorganic bases like sodium hydroxide, potassium hydroxide, and potassium carbonate can be used. google.com The reaction can be carried out in a range of solvents, including alcohols, toluene, and acetonitrile. google.comchemicalbook.com

Modern variations of the Williamson ether synthesis and other alkylation methods continue to be developed, offering milder reaction conditions and broader substrate scope. organic-chemistry.org These include palladium-catalyzed and copper-catalyzed coupling reactions, which can be effective for the formation of diaryl ethers and other complex ether structures. researchgate.net

Alternative Synthetic Strategies for Related Compounds

Reduction of Ketone Intermediates

The synthesis of this compound can be achieved through the reduction of a ketone precursor, 1-(4-methoxyphenoxy)-2-propanone. This transformation is a common and effective method for producing the desired secondary alcohol. The process involves the conversion of the ketone's carbonyl group to a hydroxyl group.

Various reducing agents can be employed for this reaction. Asymmetric enzymatic ketone reduction has been shown to be a highly effective method, providing the target alcohol with high enantioselectivity. researchgate.net For instance, the use of a ketoreductase can yield the (R)-α-hydroxyketal, a key chiral precursor for pharmaceutical intermediates, with over 99% enantiomeric excess (ee). researchgate.net To make this process more economically viable, in situ cofactor regeneration systems, such as using glucose dehydrogenase, can be implemented. researchgate.net

Chemical reducing agents are also widely used. These include metal hydrides like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The choice of reducing agent can be influenced by the desired stereochemistry of the product and the presence of other functional groups in the molecule.

Chemical Reactivity and Derivatization Studies

The chemical behavior of this compound is primarily dictated by its secondary alcohol and ether functional groups. These sites allow for a variety of chemical transformations, making it a versatile building block in organic synthesis.

Oxidation Reactions and Product Formation (e.g., Propanal Derivatives)

The secondary alcohol group of this compound can be oxidized to the corresponding ketone, 1-(4-methoxyphenoxy)-2-propanone. This transformation can be accomplished using a range of oxidizing agents. Common reagents for this purpose include chromium-based compounds like pyridinium (B92312) chlorochromate (PCC) and potassium dichromate (K2Cr2O7), as well as other methods like the Swern or Dess-Martin periodinane oxidations. The choice of oxidant depends on the desired reaction conditions and scale. The resulting ketone is a valuable intermediate for further synthetic modifications.

It is important to note that while oxidation to the ketone is the primary reaction, over-oxidation to form other products is possible under harsh conditions, though the formation of a propanal derivative from a secondary alcohol is not a typical outcome.

Reduction Reactions and Product Formation (e.g., Propane (B168953) Derivatives)

While the hydroxyl group of this compound is already in a reduced state, further reduction to a propane derivative is chemically challenging and not a common transformation. Typically, reduction reactions in organic chemistry target more oxidized functional groups like ketones, aldehydes, or esters. However, it is theoretically possible to remove the hydroxyl group through a two-step process involving its conversion to a good leaving group (like a tosylate) followed by reduction with a strong hydride reagent such as lithium aluminum hydride. This would yield 1-(4-methoxyphenoxy)propane.

In a different context, biological processes utilizing methanotrophic bacteria have been shown to convert propane to 2-propanol. nih.gov This demonstrates a biological pathway for the reverse of the reduction of a propanol (B110389) derivative to a propane.

Nucleophilic Substitution Reactions at the Hydroxyl Group (e.g., Ester/Ether Formation)

The hydroxyl group of this compound can readily undergo nucleophilic substitution reactions to form esters and ethers.

Esterification: Reaction with carboxylic acids, acid chlorides, or acid anhydrides leads to the formation of the corresponding esters. This reaction is often catalyzed by an acid or a base. For example, reacting this compound with acetyl chloride in the presence of a base like pyridine would yield 1-(4-methoxyphenoxy)-2-propyl acetate.

Etherification: The formation of ethers can be achieved through Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. For instance, treating this compound with sodium hydride followed by methyl iodide would produce 1-(4-methoxyphenoxy)-2-methoxypropane.

The reactivity in these substitution reactions can be influenced by steric hindrance around the secondary alcohol. The choice of reaction conditions and reagents is crucial for achieving high yields of the desired ester or ether derivatives. ucsb.edu

Derivatization Strategies for Analytical Characterization

To facilitate analysis by techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), this compound can be chemically modified through derivatization. americanpharmaceuticalreview.com This process enhances the analyte's volatility, thermal stability, and detectability.

Common derivatization strategies for alcohols include:

Silylation: Reaction with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) converts the hydroxyl group into a more volatile trimethylsilyl (B98337) ether.

Acylation: Reaction with acylating agents, such as anhydrides (e.g., acetic anhydride (B1165640), trifluoroacetic anhydride) or acyl chlorides, forms the corresponding esters. jfda-online.com Fluorinated acyl derivatives are particularly useful for electron capture detection (ECD) in GC, which offers high sensitivity. jfda-online.com

Chiral Derivatization: For the separation of enantiomers, chiral derivatizing agents like (S)-(-)-N-(trifluoroacetyl)prolyl chloride (l-TPC) can be used. jfda-online.com These reagents react with the alcohol to form diastereomers that can be separated on a non-chiral chromatographic column.

The choice of derivatization reagent depends on the analytical technique being used and the specific properties of the analyte that need to be enhanced. americanpharmaceuticalreview.com

Analysis of Degradation Pathways and Product Identification

Understanding the degradation pathways of this compound is important for assessing its environmental fate and for developing treatment technologies. Degradation can occur through biological processes or advanced oxidation processes (AOPs). deswater.com

In AOPs, which utilize highly reactive species like hydroxyl radicals (•OH), the degradation of similar ether-containing compounds often proceeds through the cleavage of the ether bond or oxidation of the alcohol group. deswater.com For this compound, this could lead to the formation of intermediates such as 4-methoxyphenol and 2-hydroxypropanal (B1205545) or 1-hydroxy-2-propanone. Further oxidation would break down these intermediates into smaller molecules like organic acids (e.g., formic acid, acetic acid), and ultimately to carbon dioxide and water. deswater.com

Identifying these degradation products is typically achieved using analytical techniques like GC-MS and LC-MS. These methods allow for the separation and identification of the various intermediates formed during the degradation process, providing insight into the reaction mechanisms.

Investigations into Biological and Pharmacological Activities of 1 4 Methoxyphenoxy 2 Propanol

Applications in Enzyme Inhibition Studies

1-(4-Methoxyphenoxy)-2-propanol serves as a molecular scaffold and an intermediate in the synthesis of more complex molecules for various research applications, including the study of enzyme inhibition. While detailed inhibitory data for this specific compound is not extensively documented in publicly available literature, its structural class, the phenoxypropanolamines, is well-known for interacting with various enzymes. For instance, methoxyphenolic compounds, in general, have been investigated for their anti-inflammatory properties, which are often mediated by enzyme inhibition.

In studies of related methoxyphenolic compounds, significant enzyme-inhibitory activity has been observed. For example, various methoxyphenols have been shown to inhibit enzymes involved in inflammatory pathways. nih.gov Although direct evidence for this compound is limited, its structure suggests potential as a substrate or inhibitor in enzyme systems where the methoxyphenol moiety can interact with active sites.

Utility in Receptor Binding Assays

The utility of this compound has been noted in the context of receptor binding assays. The broader class of phenoxypropanolamines, to which this compound belongs, is classic for its interaction with adrenergic receptors. For example, propranolol (B1214883), a well-known beta-blocker, is a phenoxypropanolamine derivative that competitively blocks β-adrenergic receptors. wikipedia.orgdrugbank.com

Exploration of Therapeutic Potential

The therapeutic potential of this compound and its derivatives has been an area of active research, drawing from the known pharmacological activities of the broader chemical classes to which it belongs.

The phenoxypropanolamine structure is a cornerstone of many beta-blocker medications used to treat hypertension. wikipedia.orgdrugbank.com These drugs lower blood pressure by blocking the effects of adrenaline on the heart, reducing heart rate and the force of contraction. nih.gov While direct clinical data on the antihypertensive effects of this compound is not available, research on related compounds provides a strong rationale for investigating its potential in this area. For instance, a meta-analysis of oral phenylpropanolamine showed a significant, albeit small, increase in systolic blood pressure, indicating the vasoactive potential of this class of compounds. nih.gov Conversely, other derivatives have been developed as potent antihypertensive agents. For example, SGB-1534, a phenylpiperazine derivative with a methoxyphenyl group, has demonstrated potent and long-lasting antihypertensive effects in various rat models. nih.gov

Table 1: Antihypertensive Effects of a Related Phenylpiperazine Derivative (SGB-1534) in Hypertensive Rat Models

Hypertensive ModelDose Range (p.o.)Observed Effect
Spontaneously Hypertensive Rats (SHRs)0.1-3 mg/kgPotent and long-lasting antihypertensive effects with minimal increase in heart rate.
Renal Hypertensive Rats0.1-3 mg/kgSignificant reduction in blood pressure.
DOCA-salt Rats0.1-3 mg/kgEffective in lowering blood pressure.

Data derived from a study on the antihypertensive activities of SGB-1534. nih.gov

Methoxyphenol compounds are recognized for their anti-inflammatory potential. nih.govnih.gov Research has shown that these compounds can inhibit the production of multiple inflammatory mediators. nih.gov For instance, in human airway cells stimulated with TNF-α, various 4-substituted methoxyphenols demonstrated anti-inflammatory activity. nih.gov A study on novel arylpropionic esters, which share some structural similarities, also revealed significant anti-inflammatory activity by inhibiting the production of nitric oxide (NO), TNF-α, and IL-6. nih.gov

Table 2: Anti-inflammatory Activity of Selected Methoxyphenolic Compounds

CompoundIC50 Value (μM)Experimental System
Diapocynin20.3TNF-α stimulated human airway cells
Resveratrol42.7TNF-α stimulated human airway cells
2-Methoxyhydroquinone64.3TNF-α stimulated human airway cells
Apocynin146.6TNF-α stimulated human airway cells
4-Amino-2-methoxyphenol410TNF-α stimulated human airway cells

IC50 values represent the concentration required to inhibit 50% of the inflammatory response. Data from a study on the anti-inflammatory effects of methoxyphenolic compounds. nih.gov

Hypothesized Mechanisms of Biological Interaction

The potential biological activities of this compound are thought to be mediated through various molecular mechanisms, primarily inferred from studies on related compounds.

The modulation of protein kinases and metabolic pathways is a key mechanism through which many pharmacologically active compounds exert their effects. Stress-activated protein kinases (SAPKs), such as c-Jun N-terminal kinases (JNKs) and p38 mitogen-activated protein kinases (MAPKs), are crucial in cellular responses to metabolic stress. nih.gov The phenoxypropanolamine structure, found in beta-blockers like propranolol, influences signaling pathways downstream of adrenergic receptors, which includes the modulation of protein kinase A (PKA) activity. wikipedia.org

Furthermore, the methoxy (B1213986) functional group can influence how a molecule interacts with metabolic enzymes. For instance, the regulation of phosphoenolpyruvate (B93156) (PEP) and its associated metabolic pathways is critical for cellular energy and biosynthesis. nih.govnih.gov While direct evidence linking this compound to the modulation of specific kinases or metabolic pathways is sparse, its structural components suggest a potential to interact with these systems. For example, the anti-inflammatory effects of some methoxyphenols have been linked to the post-transcriptional regulation of mRNA, indicating an influence on cellular signaling pathways. nih.gov Additionally, studies on cyclooxygenase-2 (COX-2) expression have shown that its regulation can be modulated by protein kinase C-alpha, a key signaling kinase. nih.gov

Influence on Cell Growth and Inflammation Signaling Pathways

Extensive literature searches did not yield specific studies investigating the direct influence of this compound on cell growth and inflammation signaling pathways. While research into structurally similar compounds has been conducted, providing insights into the potential activities of related molecules, no dedicated research on this compound for these biological effects is publicly available.

For instance, studies on other phenylpropanoid compounds have explored their effects on inflammatory mediators and cell proliferation. Research has shown that certain related molecules can modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial in the inflammatory response. These pathways regulate the expression of various pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Similarly, investigations into other synthetic analogues have demonstrated anti-proliferative effects in cancer cell lines through the inhibition of pathways like the extracellular signal-regulated kinase (ERK) and STAT3.

However, it is crucial to emphasize that these findings pertain to different, albeit structurally related, compounds. Without direct experimental evidence, the specific effects of this compound on cell growth and inflammatory signaling remain uncharacterized.

Enantioselective Biodistribution Studies

There is currently no available scientific literature or research data on the enantioselective biodistribution of this compound. The compound this compound possesses a chiral center at the second carbon atom of the propanol (B110389) chain, meaning it can exist as two different stereoisomers, or enantiomers: (R)-1-(4-Methoxyphenoxy)-2-propanol and (S)-1-(4-Methoxyphenoxy)-2-propanol.

Enantioselective biodistribution studies are critical in pharmacology and toxicology as enantiomers of a chiral drug can exhibit significantly different absorption, distribution, metabolism, and excretion (ADME) profiles. This can lead to stereospecific therapeutic effects or toxicities. However, no studies have been published that investigate how the individual enantiomers of this compound are distributed throughout the biological systems or if there are any differences in their tissue accumulation or elimination. Therefore, the specific fate of each enantiomer within a living organism remains unknown.

Pharmacokinetic and Metabolic Pathway Research

Absorption and Disposition Studies

Detailed studies on the absorption and disposition of 1-(4-Methoxyphenoxy)-2-propanol have not been published.

Gastrointestinal Absorption Pathways

Specific studies detailing the gastrointestinal absorption pathways of this compound are not available. Generally, the absorption of a compound from the gastrointestinal tract is influenced by factors such as its solubility, particle size, and the pH of the environment. nih.gov It is plausible that this compound is absorbed from the gastrointestinal tract following oral administration, but the precise mechanisms and efficiency of this process have not been experimentally determined.

Tissue Distribution Research

There is a lack of specific research on the tissue distribution of this compound. Following absorption into the bloodstream, a compound is distributed to various tissues and organs. nih.gov It is hypothesized that this compound may be distributed to organs such as the liver and kidneys, which are primary sites of metabolism and excretion. However, without dedicated studies, the extent and pattern of its distribution in different tissues remain unknown.

Enantioselective Biodistribution

There is no available research on the enantioselective biodistribution of this compound. Since the molecule contains a chiral center, it exists as two different enantiomers. It has been suggested that this compound might exhibit enantioselective biodistribution, which could be important for its therapeutic effects, but this has not been experimentally verified.

Metabolic Transformation Profiles

The metabolic transformation of this compound has not been a subject of detailed investigation. Metabolism typically involves two phases: Phase I reactions that introduce or expose functional groups, and Phase II reactions where conjugation with endogenous molecules occurs to facilitate excretion. youtube.com

Identification and Characterization of Metabolites

Specific metabolites of this compound have not been identified or characterized in published studies. Metabolic processes for similar compounds can involve oxidation, reduction, and hydrolysis. For instance, a related compound, 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, is known to be metabolized to 1-(3, 4-dihydroxyphenyl)-2-propanone, 1-(3, 4-dihydroxyphenyl)-2-propanol, and 1-(4-hydroxy-3-methoxyphenyl)-2-propanol in rats. nih.gov However, it is important to note that these findings are for a different, albeit structurally related, molecule and cannot be directly extrapolated to this compound.

Conjugation Pathways (e.g., Sulfation, Glucuronidation)

There is no specific information available regarding the conjugation pathways for this compound. Generally, compounds with hydroxyl groups are potential substrates for Phase II conjugation reactions like sulfation and glucuronidation. youtube.comnih.gov These reactions increase the water solubility of the compound, aiding in its elimination from the body. uomus.edu.iq Both sulfation and glucuronidation are significant metabolic pathways for a wide range of xenobiotics. nih.govwashington.edu

Elimination Kinetics

The elimination kinetics of this compound, also identified as TJ0711, have been investigated in animal models, revealing characteristics influenced by the route of administration and the specific stereoisomer of the compound.

Detailed Research Findings

A study focusing on the enantioselective pharmacokinetics of TJ0711 hydrochloride in rats provided key insights into its elimination half-life. The research demonstrated that the elimination rates differ between the R- and S-enantiomers of the compound. Following both intravenous and oral administration, the plasma half-life of the R-enantiomer was found to be shorter than that of the S-enantiomer across all tested dosages. nih.gov

After intravenous injection, the area under the plasma concentration-time curve (AUC) for the R-enantiomer was smaller than that of the S-enantiomer. nih.gov Conversely, after oral administration, the AUC of the R-enantiomer was generally greater than that of the S-enantiomer. nih.gov These differences in AUC and half-life between the enantiomers and routes of administration suggest that both the absorption and elimination processes, including metabolism, are stereoselective. nih.gov

While detailed human data is not available, in vitro studies using human liver microsomes have shown that this compound is extensively metabolized. The primary metabolic pathways identified include demethylation, hydroxylation, the formation of carboxylic acid, and glucuronidation.

Pharmacokinetic Data for this compound (TJ0711) Enantiomers in Rats

EnantiomerAdministration RouteDose (mg/kg)Plasma Half-Life (t1/2)Key Finding
R-TJ0711Intravenous10Shorter than S-enantiomerR-enantiomer exhibits a shorter plasma half-life compared to the S-enantiomer regardless of the administration route. nih.gov
S-TJ0711Intravenous10Longer than R-enantiomer
R-TJ0711Oral30Shorter than S-enantiomer
S-TJ0711Oral30Longer than R-enantiomer

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool for the analysis of aryloxypropanolamine compounds, the structural class to which 1-(4-Methoxyphenoxy)-2-propanol belongs. These techniques are adept at separating the primary compound from impurities, related substances, and enantiomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve critical roles in the comprehensive analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the analysis of aryloxypropanolamines due to its versatility and applicability to non-volatile and thermally sensitive molecules. While specific, detailed HPLC methods for this compound are not extensively detailed in publicly available literature, general methods for related compounds are well-established. These typically involve reversed-phase chromatography with UV detection, as the aromatic ring provides a chromophore for sensitive detection. Ion-pair chromatography is also a common strategy for improving the retention and peak shape of similar basic compounds nih.gov.

The structure of this compound contains a chiral center at the C-2 position of the propanol (B110389) chain, meaning it can exist as two non-superimposable mirror images, or enantiomers. As enantiomers often exhibit different pharmacological activities, their separation and quantification are critical.

Stereoselective HPLC, or chiral HPLC, is the predominant method for achieving this separation. This is accomplished using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For the broader class of aryloxypropanolamines, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and protein-based CSPs (e.g., α1-acid glycoprotein) have proven effective for resolving enantiomers neliti.comnih.gov. The development of a stereoselective method for this compound would involve screening various CSPs and optimizing the mobile phase composition (typically a mixture of an alkane like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol) to achieve baseline resolution of the two enantiomers neliti.comsigmaaldrich.com.

For compounds that lack a strong chromophore or fluorophore, precolumn derivatization can be employed to enhance detection sensitivity and selectivity in HPLC. This involves reacting the analyte with a labeling agent to attach a moiety that is easily detectable. While aryloxypropanolamines like this compound are UV-active, derivatization can be used to lower detection limits, especially in complex biological matrices. The secondary amine and hydroxyl groups are common sites for derivatization. However, specific pre-column derivatization strategies developed explicitly for this compound are not widely reported in scientific literature. For related compounds, derivatization is more commonly used in GC analysis to improve volatility faa.gov.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For less volatile compounds like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance.

GC is a confirmed method for assessing the purity of this compound, with commercial standards specifying a purity of over 98.0% as determined by GC cymitquimica.com.

Table 1: Purity Specification for this compound

Parameter Specification Analytical Method
Purity >98.0% Gas Chromatography (GC)

Data sourced from commercial product information cymitquimica.com.

Headspace Gas Chromatography (HS-GC) is a technique primarily used for the analysis of volatile organic compounds (VOCs) in solid or liquid samples. It is particularly useful for determining residual solvents from the synthesis and purification process of a drug substance. Given the relatively high boiling point of this compound, direct analysis by HS-GC is not typical. However, the technique would be highly applicable for quality control to quantify any remaining volatile solvents, such as toluene (B28343), methanol (B129727), or isopropanol, used during its synthesis, ensuring they are below acceptable limits.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for the definitive identification of organic compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a fragmentation pattern (mass spectrum) for each component, which acts as a molecular fingerprint.

Mass Spectrometry for Structural Elucidation and Quantitative Analysisnist.govresearchgate.netsemanticscholar.orguni-saarland.de

Mass spectrometry (MS) is a powerful analytical tool that provides information about the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and elemental composition. uni-saarland.deyoutube.com When coupled with fragmentation techniques, it offers detailed structural insights.

In the analysis of this compound, electron ionization (EI) can lead to extensive fragmentation, which, while useful for structural fingerprinting, may result in a weak or absent molecular ion peak. uni-saarland.delibretexts.org Softer ionization techniques are often preferred for preserving the molecular ion.

Common fragmentation patterns for related alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). libretexts.org For ethers, cleavage of the C-O bond is a characteristic fragmentation pathway. The mass spectrum of this compound would be expected to show fragments corresponding to the methoxyphenoxy group and the propanol side chain. For instance, a prominent peak at m/z 123 could correspond to the 4-methoxyphenoxy cation, while a peak at m/z 59 would be indicative of the propanol portion.

Quantitative analysis of related compounds like propranolol (B1214883) and its metabolites has been successfully achieved using gas chromatography-mass spectrometry (GC-MS). nih.gov This approach allows for high specificity and sensitivity, with detection limits often in the nanogram per milliliter range. nih.gov

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like this compound. researchgate.netrsc.org It typically generates protonated molecules [M+H]⁺ or other adducts, which can then be subjected to tandem mass spectrometry (MS/MS) for structural elucidation. researchgate.netrsc.org

In an ESI-MS/MS experiment, the precursor ion of this compound would be selected and fragmented through collision-induced dissociation (CID). The resulting product ions provide a wealth of structural information. The fragmentation patterns are influenced by the site of protonation and the relative stabilities of the resulting fragments. rsc.orgresearchgate.net The fragmentation of ions in ESI-MS/MS can be categorized as either charge retention or charge migration fragmentations. rsc.org

Spectroscopic Characterization Techniquessemanticscholar.orguni-saarland.de

Spectroscopic techniques are fundamental for the structural characterization of organic compounds, providing detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for each type of proton in the molecule. The aromatic protons of the 4-methoxyphenoxy group would typically appear as two doublets in the range of δ 6.8-7.0 ppm. The methoxy (B1213986) group protons would give a sharp singlet at approximately δ 3.7-3.8 ppm. The protons of the propanol side chain would show more complex splitting patterns: the CH proton would likely be a multiplet, the CH₂ protons would be diastereotopic and appear as two separate multiplets, and the CH₃ group would be a doublet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, distinct signals would be expected for the methoxy carbon, the carbons of the aromatic ring, and the carbons of the propanol side chain. The chemical shifts would be indicative of the electronic environment of each carbon atom. For instance, the carbon attached to the oxygen of the methoxy group would resonate at a characteristic downfield shift. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. miamioh.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H NMR (ppm, predicted) ¹³C NMR (ppm, predicted)
Aromatic CH6.8-7.0 (m)114-116
Aromatic C-O-153-155
Aromatic C-OCH₃-153-155
OCH₃3.7-3.8 (s)55-56
O-CH₂3.8-4.0 (m)72-74
CH-OH4.0-4.2 (m)66-68
CH₃1.1-1.3 (d)18-20
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. Strong C-O stretching vibrations for the ether linkage would be observed around 1250 cm⁻¹ and 1040 cm⁻¹. docbrown.info Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹. docbrown.info

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. msu.edumasterorganicchemistry.com The 4-methoxyphenoxy group in this compound acts as a chromophore. The UV-Vis spectrum, typically recorded in a transparent solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima in the ultraviolet region, likely around 220-230 nm and 270-280 nm, corresponding to the π→π* transitions of the benzene (B151609) ring. researchgate.netijper.org

Other Advanced Characterization Methods (e.g., X-ray Diffraction, XPS, Thermal Analysis)semanticscholar.orguni-saarland.de

X-ray Diffraction (XRD): If this compound can be obtained in a crystalline form, single-crystal X-ray diffraction can provide an unambiguous determination of its three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry. nih.gov For polycrystalline samples, powder X-ray diffraction (PXRD) can be used to identify the crystalline phase and assess its purity.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of a material. psu.eduresearchgate.netchemistryviews.orgicm.edu.pl For this compound, XPS could be used to analyze the C 1s and O 1s core level spectra, which would provide information about the different chemical environments of the carbon and oxygen atoms (e.g., C-C, C-H, C-O, O-H). psu.eduresearchgate.netchemistryviews.orgicm.edu.pl

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to study the thermal properties of this compound. TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, boiling point, and other phase transitions.

Table 2: Summary of Advanced Analytical Methodologies

Technique Information Obtained
Mass Spectrometry (MS) Molecular weight, elemental formula, structural fragmentation patterns. nist.govuni-saarland.de
ESI-MS/MS Detailed structural information from fragmentation of selected ions. nist.govresearchgate.net
¹H NMR Spectroscopy Number and type of protons, connectivity through spin-spin coupling. semanticscholar.org
¹³C NMR Spectroscopy Number and type of carbon atoms, information about the carbon skeleton. chemicalbook.com
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -OH, C-O-C). researchgate.netchemicalbook.comnist.govnist.gov
UV-Visible Spectroscopy Information on electronic transitions and conjugated systems. msu.eduresearchgate.netsigmaaldrich.com
X-ray Diffraction (XRD) Three-dimensional molecular structure of crystalline solids. nih.gov
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and chemical states. psu.eduresearchgate.netchemistryviews.orgkratos.com
Thermal Analysis (TGA/DSC) Thermal stability, decomposition, melting and boiling points.

Computational and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. For the phenoxypropanolamine class, DFT is instrumental in conformational analysis, studying non-covalent interactions, and assessing the influence of solvents.

The biological activity of flexible molecules like 1-(4-Methoxyphenoxy)-2-propanol is intrinsically linked to their three-dimensional conformation. Computational studies on the structurally analogous and widely used β-blocker, metoprolol (B1676517), have provided a detailed understanding of the accessible conformational space.

A combined single-crystal X-ray analysis and DFT calculation on metoprolol revealed that the 2-hydroxy-3-(isopropylamino)propoxy side arm, which is structurally similar to the side chain of this compound, preferentially adopts an all-trans conformation, as this represents the most stable arrangement. nih.gov Molecular dynamics simulations and DFT calculations are employed to explore the potential energy hypersurface (PEHS) and identify low-energy conformers that are likely to be present under physiological conditions. nih.gov This analysis is critical for understanding how the molecule fits into a receptor binding site.

Table 1: Key Conformational Features of Metoprolol (Analogue to this compound)

Feature Observation Computational Method
Side Arm Conformation The all-trans conformation is the most stable. DFT, Molecular Dynamics
Crystal Packing Dominated by O—H⋯N/N⋯H—O hydrogen bonds, forming chains. X-ray Diffraction, Hirshfeld Surface Analysis

This data is based on studies of the analogous compound metoprolol. nih.gov

Intramolecular hydrogen bonds can significantly influence a molecule's conformation, restricting its flexibility and affecting properties like lipophilicity and membrane permeability. mdpi.com In phenoxypropanolamines, the hydroxyl group and the amine nitrogen on the propanolamine (B44665) side chain are key sites for hydrogen bonding. DFT calculations are used to quantify the strength and geometry of these interactions. rsc.org

Studies on the binding of propranolol (B1214883), another aryloxypropanolamine, to its receptor site show that a hydrogen bond is one of the three primary interaction points, alongside an ionic bond and hydrophobic interactions. nih.gov The ability to form this hydrogen bond contributes to the observed stereoselectivity of the drug. nih.gov DFT calculations can elucidate the energetics of these interactions, revealing how subtle changes in molecular structure affect binding affinity. rsc.orgnih.gov

The surrounding solvent environment can have a profound impact on molecular conformation and reactivity. Computational models like the Polarizable Continuum Model (PCM) are often used in conjunction with DFT to simulate the effects of a solvent, such as water. These studies are essential for bridging the gap between gas-phase theoretical calculations and the reality of a biological, aqueous environment.

A thermodynamic framework known as Partial Solvation Parameters (PSP) has been introduced for predicting drug properties, including solubility in various solvents. nih.gov This approach, which has a strong thermodynamic foundation, can be more robust than other methods like Linear Solvation Energy Relationships (LSER). nih.gov For a molecule like this compound, understanding its solvation is key to predicting its absorption and distribution characteristics.

Molecular Modeling for Structure-Activity Relationship (SAR) Insights

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological activity. Molecular modeling, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), is pivotal in this field. nih.gov

For the aryloxypropanolamine class, 3D-QSAR studies have been instrumental in designing selective β-adrenergic receptor agonists and antagonists. nih.govnoaa.gov These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character will enhance or diminish activity. nih.gov For example, a CoMSIA model for β3-AR agonists of the aryloxypropanolamine type revealed specific steric and electrostatic requirements for optimal receptor binding. nih.gov

Molecular modeling has also been used to build models of the β-adrenoceptor binding site itself. nih.gov By docking ligands like propranolol into a model of the receptor, researchers can rationalize why certain structural features are essential for binding, such as the aryloxypropanolamine backbone, the stereochemistry of the hydroxyl group, and the nature of the aromatic ring substituent. nih.govslideshare.net

Table 2: Summary of 3D-QSAR Findings for Aryloxypropanolamine Analogues

QSAR Model Key Finding Implication for Design
CoMFA Steric and electrostatic fields are critical for activity. Guides modification of substituents to fit receptor pockets.
CoMSIA Steric, electrostatic, hydrophobic, and acceptor fields contribute to affinity. nih.gov Allows for fine-tuning of multiple properties simultaneously.

These findings are based on studies of the broader class of aryloxypropanolamines.

Quantum Mechanical Studies of Reaction Mechanisms and Energetics

Quantum mechanical calculations are essential for studying the step-by-step mechanisms of chemical reactions, including transition states and reaction energies. aps.orgchemrxiv.org For this compound, two key reaction types are relevant: its synthesis (typically a Williamson ether synthesis) and its degradation (ether cleavage).

Quantum chemical methods have been used to explore the Williamson ether synthesis, confirming its feasibility and exploring the roles of different bases and solvents. chemrxiv.org The reaction involves the nucleophilic attack of a phenoxide on an epoxide or related electrophile.

More critically for metabolism and degradation, the cleavage of the ether bond has been studied using DFT. acs.org Research on lignin (B12514952) model compounds, which also contain aryl-ether linkages, shows that the presence of substituents on the phenyl ring significantly affects the reaction rate and mechanism of acid-catalyzed cleavage. acs.org The reaction typically proceeds via protonation of the ether oxygen, followed by either an S(_N)1 or S(_N)2 nucleophilic attack by a halide. wikipedia.orglibretexts.orgyoutube.com For an aryl alkyl ether like this compound, cleavage with a strong acid like HBr or HI will always yield a phenol (B47542) (4-methoxyphenol) and an alkyl halide, as nucleophilic attack on the aromatic ring carbon is disfavored. libretexts.org

Environmental Considerations and Potential Fate

Current Gaps in Environmental Fate Research for 1-(4-Methoxyphenoxy)-2-propanol

Methodologies for Assessing Environmental Behavior

The assessment of a chemical's environmental behavior involves a tiered approach using standardized methodologies to determine its persistence, potential to accumulate in organisms, and mobility within ecosystems. smithers.comnih.gov

Persistence is a measure of how long a chemical remains in the environment before being broken down. nih.gov It is evaluated through a series of biodegradation studies.

Ready Biodegradability Tests: These screening-level tests, such as the OECD 301 series, expose the chemical to a high concentration of microorganisms from sources like wastewater treatment plants. smithers.com A compound is considered "readily biodegradable" if it achieves a high percentage of degradation (e.g., >60% conversion to CO2) within a 28-day period. smithers.com

Inherent Biodegradability Tests: If a substance fails a ready biodegradability test, higher-tiered studies for inherent biodegradability may be conducted. These tests use more favorable conditions to determine if the substance has the potential to biodegrade at all.

Simulation Studies: The most definitive data on persistence comes from simulation tests (e.g., OECD 307, 308, 309) that mimic realistic environmental conditions in soil, water, and sediment. smithers.com These studies often use radiolabeled compounds to track the substance's fate, including its transformation into other products and its incorporation into non-extractable residues. smithers.comnih.gov These tests provide degradation half-lives that can be directly compared to persistence criteria. smithers.com

Table 1: Common OECD Guidelines for Biodegradation Assessment

GuidelineTest NamePurpose
OECD 301B Ready Biodegradability: CO₂ Evolution TestDetermines if a chemical is readily biodegradable by measuring CO₂ production. smithers.com
OECD 307 Aerobic and Anaerobic Transformation in SoilAssesses the rate and route of degradation in soil under different oxygen conditions. smithers.com
OECD 308 Aerobic and Anaerobic Transformation in Aquatic Sediment SystemsEvaluates degradation and partitioning in water-sediment systems. smithers.com
OECD 309 Aerobic Mineralization in Surface Water – Simulation Biodegradation TestMeasures the degradation rate in a surface water environment at low concentrations. smithers.com

Bioaccumulation refers to the buildup of a chemical in an organism's tissues to a concentration higher than in the surrounding environment. vu.nl

Bioconcentration Factor (BCF): The BCF is a key metric determined in laboratory studies, typically with fish. It measures the chemical's uptake from water. A low BCF value suggests the substance is not likely to bioconcentrate. canada.ca

Bioaccumulation Factor (BAF): The BAF is a broader measure that includes uptake from all environmental sources, including food. nih.gov It is often calculated for organisms in the field or in complex ecosystem models. nih.gov

Modeling: In the absence of experimental data, computer models use a substance's physical and chemical properties, such as the octanol-water partition coefficient (log Kow), to estimate its bioaccumulation potential. canada.canih.gov

A chemical's mobility determines its potential to move through soil and contaminate groundwater or spread in aquatic systems. acs.orgresearchgate.net

Sorption Coefficients: The key parameter for assessing mobility is the organic carbon-water (B12546825) partition coefficient (Koc). acs.orgitrcweb.org This value describes a chemical's tendency to adsorb to the organic carbon fraction of soil and sediment versus remaining dissolved in water. wikipedia.org

Measurement and Estimation: Koc can be measured experimentally using methods like HPLC screening or batch equilibrium studies. It can also be estimated using the octanol-water partition coefficient (Kow). acs.org

Interpretation: A low Koc value indicates weak sorption to soil, suggesting the substance is highly mobile and can readily leach into groundwater. itrcweb.orgcdc.gov Conversely, a high Koc value indicates strong binding to soil particles and low mobility. wikipedia.org

General Degradation Mechanisms Relevant to Aryloxypropanols

As an aryloxypropanol, this compound is a type of ether. The degradation of such compounds in the environment is expected to proceed through mechanisms common to aromatic ethers. britannica.com

Ether Bond Cleavage: The ether linkage (C-O-C) is a primary site for chemical attack. Under certain conditions, this bond can be cleaved. For poly(arylene ether) structures, degradation can occur via nucleophilic aromatic substitution (S N Ar) at the ether linkage, particularly under alkaline conditions. researchgate.net

Oxidation of the Aromatic Ring: The methoxy-substituted phenyl group is susceptible to oxidative degradation. researchgate.net Hydroxylation, the insertion of hydroxyl (-OH) groups onto the aromatic ring, is a common initial step in the microbial and photocatalytic degradation of aromatic compounds. mdpi.com This process increases the water solubility of the compound and can lead to ring opening and eventual mineralization to carbon dioxide and water. mdpi.com

Side-Chain Oxidation: The propanol (B110389) side chain can also undergo oxidation, potentially forming ketones or carboxylic acids, which may then be further degraded. mdpi.com

Photodegradation: In the presence of sunlight, especially in surface waters, photocatalytic degradation can occur. This process involves the generation of highly reactive species, like hydroxyl radicals, that can attack both the aromatic ring and the ether linkage. mdpi.com

Broader Applications in Chemical Science and Engineering

Role as an Intermediate in Fine Chemical Synthesis

1-(4-Methoxyphenoxy)-2-propanol serves as a key intermediate or building block in the synthesis of more complex organic molecules. tcichemicals.combldpharm.com Its bifunctional nature, containing both a hydroxyl group and an ether linkage, allows it to undergo a variety of chemical transformations. Organic building blocks are fundamental components used for the bottom-up assembly of complex molecular structures in fields like medicinal and material chemistry. tcichemicals.combldpharm.com

The reactivity of this compound is centered around its secondary alcohol group, which can be targeted for several common transformations. These reactions enable chemists to introduce new functional groups and build upon the molecular scaffold.

Table 1: Potential Chemical Reactions of this compound

Reaction TypeReagentsMajor Product(s)
OxidationChromium trioxide (CrO₃), Potassium permanganate (B83412) (KMnO₄)1-(4-methoxyphenoxy)propanal
ReductionLithium aluminum hydride (LiAlH₄)1-(4-methoxyphenoxy)propane
SubstitutionAlkyl halides, Strong basesEthers, Esters
This table is based on general chemical principles and documented reactions for this compound.

These transformations are fundamental in fine chemical synthesis, allowing for the construction of elaborate molecules from simpler, readily available precursors.

Applications in Pharmaceutical and Agrochemical Development

The structural motifs present in this compound are of significant interest in the development of new pharmaceutical and agrochemical agents. The aryloxypropanolamine skeleton, which can be synthesized from this compound, is a core feature of many beta-blocker medications used to treat cardiovascular conditions. newdrugapprovals.org While specific drugs like Metoprolol (B1676517) or Ranolazine are synthesized from different, though structurally related, starting materials, the general synthetic pathways highlight the utility of such building blocks. rsc.orggoogle.com For instance, the synthesis of Metoprolol involves the reaction of a phenol (B47542) with epichlorohydrin, followed by reaction with an amine, a pathway for which this compound's precursors are suitable.

In the agrochemical sector, related phenoxy-propanol structures serve as crucial intermediates. For example, the compound 1-(4-Phenoxyphenyl)-2-propanol is a known intermediate for the synthesis of the insecticide Pyriproxyfen. l-i.co.uk This demonstrates the potential of the this compound scaffold in creating molecules with significant biological activity for crop protection. The compound is also utilized in biological research for studying enzyme inhibition and in receptor binding assays.

Utilization in Polymer Science and Production

In the field of polymer science, this compound is noted for its utility in the production of polymers. Its primary role stems from the reactive secondary alcohol (-OH) group. This hydroxyl group can react with isocyanates (-NCO) in a polyaddition reaction to form urethane (B1682113) linkages. This reaction is the fundamental chemistry behind the production of polyurethanes, a highly versatile class of polymers. nih.govgoogle.com

When a molecule like this compound reacts with a di- or poly-isocyanate, it can be incorporated into a polymer chain, acting as a chain extender or modifier. The bulky methoxyphenoxy group would influence the final properties of the polymer, potentially affecting its rigidity, thermal stability, and solubility.

Table 2: General Reaction for Urethane Formation

Reactant AReactant BCatalyst (Optional)Resulting LinkagePolymer Class
This compound (Alcohol)Di-isocyanate (e.g., MDI, TDI)Amine or Organometallic compoundsUrethane (-NH-CO-O-)Polyurethane
This table illustrates the potential reaction of this compound in polyurethane synthesis based on the established chemistry of its functional groups. nih.govgoogle.com

The kinetics of the reaction between alcohols and isocyanates can be complex, often involving the alcohol acting as both a reactant and a catalyst, with the reaction rate influenced by steric hindrance and alcohol concentration. nih.gov

Role as a Specialized Solvent in Industrial Processes

This compound can also function as a specialized solvent in various industrial processes. Its molecular structure imparts both polar and non-polar characteristics. The hydroxyl group is polar and capable of hydrogen bonding, while the aromatic ring and ether linkage are less polar. This amphiphilic nature allows it to dissolve a range of substances.

Its utility as a solvent is particularly relevant in the context of chemical synthesis. For instance, patent literature describing the synthesis of related phenoxypropanol compounds lists alcohols, ethers (like dioxane and tetrahydrofuran), and ketones as suitable reaction solvents. Given that this compound possesses both alcohol and ether functionalities, it has the potential to be an effective solvent for such processes, facilitating the dissolution of both the starting materials and the reagents. Furthermore, related compounds like 1-methoxy-2-propanol (B31579) are widely used as "pollution-free" solvents in the fine chemical, pharmaceutical, and cosmetics industries, suggesting a potential for greener applications for this class of molecules.

Future Research Directions and Emerging Areas for 1 4 Methoxyphenoxy 2 Propanol

The chemical compound 1-(4-Methoxyphenoxy)-2-propanol, while a known structure, represents a molecule with significant untapped potential. Its structural relationship to pharmacologically active agents and industrial intermediates suggests that future research could unlock a variety of applications. This article outlines key areas for future investigation, focusing on elucidating its biological activities, developing sustainable production methods, and exploring new uses.

Q & A

Basic: What are the standard synthetic routes for 1-(4-Methoxyphenoxy)-2-propanol, and what reaction conditions optimize yield?

Answer:
The synthesis typically involves a nucleophilic substitution or condensation reaction between 4-methoxyphenol and an epoxide or halo-propanol derivative. For example:

  • Step 1: React 4-methoxyphenol with propylene oxide under basic conditions (e.g., K₂CO₃) to form the ether linkage .
  • Step 2: Optimize reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance regioselectivity and minimize side reactions .
  • Critical Conditions: Control pH to avoid hydrolysis of the methoxy group and use anhydrous conditions to prevent unwanted oxidation .

Basic: How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Answer:

  • Chromatography: Use GC or HPLC with a polar stationary phase (e.g., C18 column) and UV detection (λ = 270–280 nm) to assess purity (>98% as per safety data) .
  • Spectroscopy: Confirm structure via ¹H NMR (e.g., methoxy singlet at δ 3.7–3.8 ppm, propanol protons at δ 1.2–1.4 ppm) and FTIR (O-H stretch ~3400 cm⁻¹, C-O-C ~1250 cm⁻¹) .
  • Mass Spectrometry: ESI-MS in positive ion mode to verify molecular ion peak (m/z = 194.2 for C₁₀H₁₄O₃) .

Advanced: What methodologies resolve contradictions in reported stability data under varying pH conditions?

Answer:

  • Controlled Stability Studies: Conduct accelerated degradation tests at pH 1–14 (HCl/NaOH buffers, 40–60°C) with periodic sampling. Monitor degradation via HPLC to identify pH-sensitive moieties (e.g., methoxy group hydrolysis) .
  • Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life under standard conditions. For example, if decomposition at pH < 3 follows first-order kinetics, adjust storage buffers accordingly .
  • Comparative Analysis: Cross-reference with structurally similar compounds (e.g., 4-methylphenylalanine derivatives) to infer degradation pathways .

Advanced: How does the compound’s structure influence its reactivity in nucleophilic substitutions?

Answer:

  • Methoxy Group: The electron-donating methoxy group activates the aromatic ring for electrophilic substitution but deactivates it toward nucleophilic attack. This dictates regioselectivity in reactions like nitration or halogenation .
  • Propanol Backbone: The secondary alcohol can act as a leaving group under acidic conditions (e.g., H₂SO₄ catalysis) or participate in esterification. Steric hindrance from the propanol chain may slow SN2 reactions .
  • Methodological Tip: Use DFT calculations (e.g., Gaussian software) to map electron density and predict reactive sites .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps (e.g., distillation) .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizers (e.g., KMnO₄) to prevent exothermic reactions .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to limit environmental release .

Advanced: What in vitro models are suitable for evaluating its pharmacological potential?

Answer:

  • Antimicrobial Assays: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Compare MIC values to known antibiotics .
  • Cytotoxicity Screening: Perform MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀. Pair with apoptosis markers (e.g., Annexin V) to differentiate mechanisms .
  • Receptor Binding Studies: Radioligand displacement assays (e.g., for GPCRs) to identify molecular targets. The methoxyphenyl moiety may interact with hydrophobic receptor pockets .

Basic: What are the compound’s key physicochemical properties relevant to solubility and formulation?

Answer:

  • LogP: Estimated at 1.2–1.5 (moderate lipophilicity), suggesting solubility in polar aprotic solvents (e.g., DMSO) but limited aqueous solubility .
  • Melting Point: Not explicitly reported, but analogs (e.g., 4-methoxybenzyl derivatives) melt at 80–100°C, indicating solid state at room temperature .
  • Formulation Tip: Use cyclodextrin complexes or nanoemulsions to enhance aqueous dispersion for in vivo studies .

Advanced: How can computational methods aid in predicting its metabolic pathways?

Answer:

  • In Silico Tools: Use SwissADME or ADMET Predictor to simulate Phase I/II metabolism. The propanol group may undergo oxidation to ketones, while the methoxy group could demethylate .
  • Docking Studies: AutoDock Vina to model interactions with CYP450 enzymes (e.g., CYP3A4) and identify potential toxic metabolites .
  • Validation: Compare predictions with in vitro microsomal assays (e.g., rat liver S9 fractions) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methoxyphenoxy)-2-propanol
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxyphenoxy)-2-propanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.